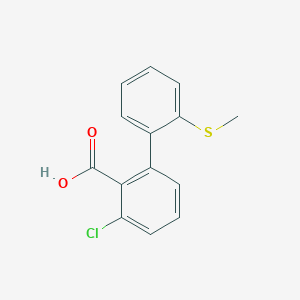
4-Fluoro-3-(3-methylthiophenyl)benzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-3-(3-methylthiophenyl)benzoic acid (4F3MB) is a synthetic organic compound with a wide range of applications in the fields of scientific research and laboratory experiments. It is an important intermediate for the synthesis of a variety of pharmaceuticals, dyes, and other organic compounds. 4F3MB is characterized by its high purity and low cost. The structure of 4F3MB is composed of a fluorine-substituted aromatic ring and a methylthiophenyl side chain, which makes it a unique and versatile compound.
Mécanisme D'action
4-Fluoro-3-(3-methylthiophenyl)benzoic acid, 95% is an important intermediate for the synthesis of a variety of pharmaceuticals. Its unique structure allows it to interact with enzymes and other biological molecules in a specific way. For example, 4-Fluoro-3-(3-methylthiophenyl)benzoic acid, 95% has been found to inhibit the enzyme cyclooxygenase-2 (COX-2) in a dose-dependent manner. Inhibition of COX-2 has been linked to anti-inflammatory, analgesic, and anti-cancer properties.
Biochemical and Physiological Effects
4-Fluoro-3-(3-methylthiophenyl)benzoic acid, 95% has been studied for its biochemical and physiological effects. In vitro studies have shown that 4-Fluoro-3-(3-methylthiophenyl)benzoic acid, 95% can inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of pro-inflammatory mediators such as prostaglandins. Inhibition of COX-2 has been linked to anti-inflammatory, analgesic, and anti-cancer properties. In addition, 4-Fluoro-3-(3-methylthiophenyl)benzoic acid, 95% has been found to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4-Fluoro-3-(3-methylthiophenyl)benzoic acid, 95% is a versatile and cost-effective compound that is widely used in laboratory experiments. It has a high purity and is easy to synthesize. Additionally, it is stable in a wide range of solvents and temperatures. However, 4-Fluoro-3-(3-methylthiophenyl)benzoic acid, 95% is a highly reactive compound and should be handled with caution.
Orientations Futures
The unique structure and properties of 4-Fluoro-3-(3-methylthiophenyl)benzoic acid, 95% make it an attractive compound for further research. Potential future directions for 4-Fluoro-3-(3-methylthiophenyl)benzoic acid, 95% include the development of new pharmaceuticals, the synthesis of organic materials, and the study of its biochemical and physiological effects. Additionally, 4-Fluoro-3-(3-methylthiophenyl)benzoic acid, 95% could be used as a model compound for the study of enzyme mechanisms and drug design. Finally, 4-Fluoro-3-(3-methylthiophenyl)benzoic acid, 95% could be used as a fluorescent dye for cell imaging and other biomedical applications.
Méthodes De Synthèse
4-Fluoro-3-(3-methylthiophenyl)benzoic acid, 95% is synthesized using the Friedel-Crafts acylation reaction. In this reaction, an aromatic ring is acylated with an acyl chloride in the presence of a Lewis acid catalyst. The reaction is carried out in a polar solvent such as dichloromethane or dimethylformamide. The reaction is highly efficient and yields high purity 4-Fluoro-3-(3-methylthiophenyl)benzoic acid, 95% in a short time.
Applications De Recherche Scientifique
4-Fluoro-3-(3-methylthiophenyl)benzoic acid, 95% is widely used in scientific research due to its unique structure and properties. It has been used as a model compound to study the mechanism of action of various enzymes, as a starting material for the synthesis of pharmaceuticals, as a fluorescent dye for cell imaging, and as a building block for the synthesis of organic materials.
Propriétés
IUPAC Name |
4-fluoro-3-(3-methylsulfanylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2S/c1-18-11-4-2-3-9(7-11)12-8-10(14(16)17)5-6-13(12)15/h2-8H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBIDVYGDRLBREK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=C(C=CC(=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














